DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride
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Overview
Description
DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride is a chemical compound that belongs to the class of phenylglycine derivatives It is characterized by the presence of a phenyl group attached to the glycine backbone, with an ester linkage to a 3,3-dimethylbutyl group and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with 3,3-dimethylbutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenylglycine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- DL-2-Phenylglycine methyl ester hydrochloride
- DL-3-Phenyl-3-aminopropionic acid
- DL-4-Phenyl-4-aminobutyric acid
- DL-Phenylalanine
- DL-4-Phenyl-2-aminobutyric acid
Uniqueness
DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride is unique due to the presence of the 3,3-dimethylbutyl ester group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
CAS No. |
87252-86-6 |
---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
3,3-dimethylbutyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)9-10-17-13(16)12(15)11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H |
InChI Key |
SDTSUVSISUVJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC(=O)C(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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